![molecular formula C12H24ClN3OS B2767998 二甲基({[1-(1,3-噻唑烷-4-甲酰)哌啶-4-基]甲基})胺盐酸盐 CAS No. 1909312-30-6](/img/structure/B2767998.png)

二甲基({[1-(1,3-噻唑烷-4-甲酰)哌啶-4-基]甲基})胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

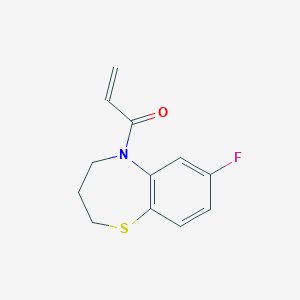

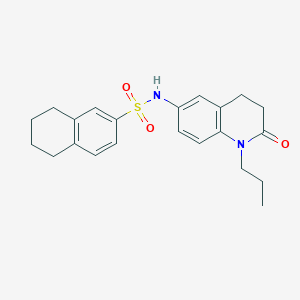

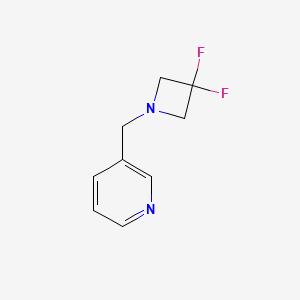

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . More specific structural details or analysis of the compound Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride were not found in the search results.科学研究应用

Medicinal Chemistry: Drug Design and Development

This compound, with its unique thiazolidine core, is a valuable scaffold in medicinal chemistry. Thiazolidine derivatives are known for their diverse therapeutic activities, which include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects . The presence of sulfur and nitrogen in the thiazolidine ring enhances pharmacological properties, making it a prime candidate for drug design and development.

Pharmacology: Antimicrobial Potential

In pharmacology, Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride shows promise due to its antimicrobial potential. Compounds with thiazolidine structures have been reported to exhibit good antimicrobial activity, which is crucial in the development of new antibiotics and antiseptic agents .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be used to study enzyme inhibition. The thiazolidine ring can interact with various enzymes, potentially inhibiting their activity. This is particularly useful in understanding disease mechanisms where enzymes play a critical role, and in designing enzyme inhibitors as therapeutic agents .

Organic Synthesis: Catalyst and Intermediate

The compound serves as an intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile building block for synthesizing a wide range of organic molecules. It can also act as a catalyst in certain reactions, promoting efficiency and selectivity .

Pharmaceutical Testing: Reference Standards

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is used in pharmaceutical testing as a high-quality reference standard. This ensures the accuracy and reliability of pharmacokinetic studies and other drug testing protocols .

Drug Design: Probe Design for Biological Targets

In drug design, this compound is used in probe design to explore various biological targets. The thiazolidine motif’s ability to bind with different receptors and enzymes makes it an excellent probe for studying a range of biological processes and for identifying potential drug targets .

属性

IUPAC Name |

[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAXRZFGWSVEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)